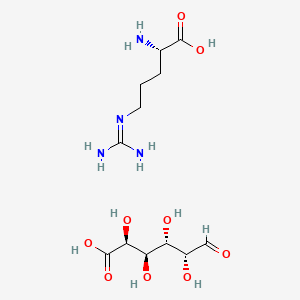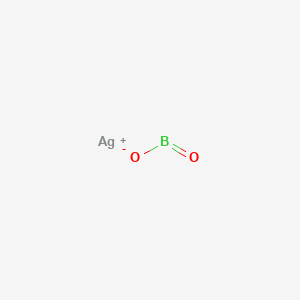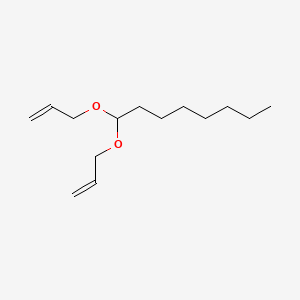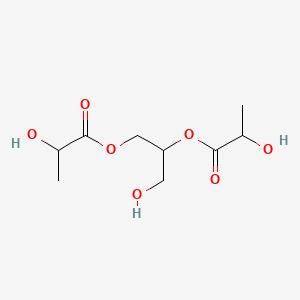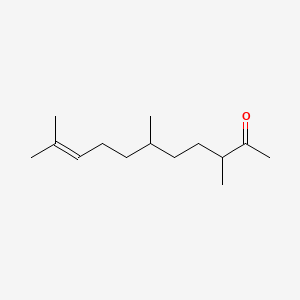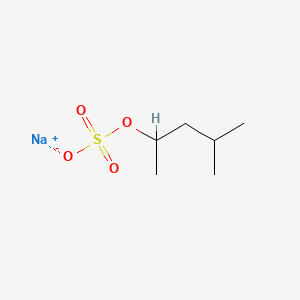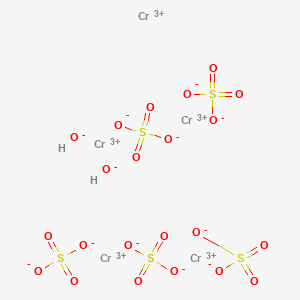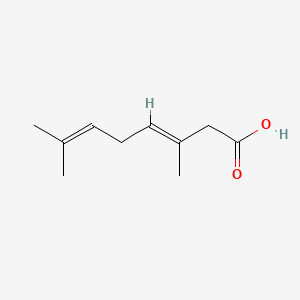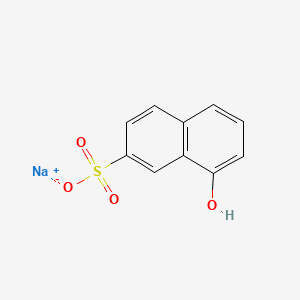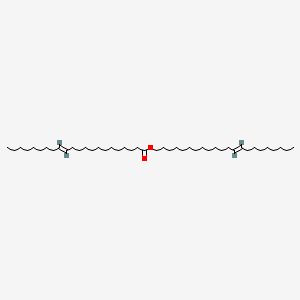
Docos-13-enyl docos-13-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docos-13-enyl docos-13-enoate: is a long-chain fatty acid ester, specifically an ester of docosenoic acid. This compound is characterized by its long hydrocarbon chains and the presence of a double bond at the 13th carbon position in both the alcohol and acid components. It is a colorless or pale yellow liquid with a sweet floral aroma, commonly used in various industries due to its pleasant odor and emulsifying properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docos-13-enyl docos-13-enoate can be synthesized through the esterification of docosenoic acid with docos-13-enol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Docos-13-enyl docos-13-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols, acids.
Substitution: Amides, different esters.
Applications De Recherche Scientifique
Docos-13-enyl docos-13-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized as an emulsifier and surfactant in personal care products, and as a flavoring agent in the food industry
Mécanisme D'action
The mechanism of action of docos-13-enyl docos-13-enoate involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl docos-13-enoate: Similar in structure but with an ethyl group instead of a docos-13-enyl group.
Docos-13-enyl docos-13-enoate: Another ester of docosenoic acid with similar properties.
Uniqueness: this compound is unique due to its long hydrocarbon chains and the presence of double bonds at specific positions, which confer distinct physical and chemical properties. Its ability to act as an emulsifier and its pleasant aroma make it valuable in various industrial applications .
Propriétés
Numéro CAS |
84605-12-9 |
|---|---|
Formule moléculaire |
C44H84O2 |
Poids moléculaire |
645.1 g/mol |
Nom IUPAC |
[(E)-docos-13-enyl] (E)-docos-13-enoate |
InChI |
InChI=1S/C44H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3/b19-17+,20-18+ |
Clé InChI |
BZUVPTAFNJMPEZ-XPWSMXQVSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


